molecular formula C10H9N5O B12650406 4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide

4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide

Cat. No.: B12650406
M. Wt: 215.21 g/mol
InChI Key: RWZFIGHTHZXPBK-UHFFFAOYSA-N
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Description

4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide is a chemical compound designed for research and development purposes. This molecule features a pyrimidine core, a common pharmacophore in medicinal chemistry, substituted with a 4-aminopyrimidine-5-carboxamide group and a pyridin-4-yl ring. Compounds with this core structure are of significant interest in drug discovery and are frequently explored as key scaffolds in the synthesis of kinase inhibitors . Pyrimidine-carboxamide derivatives have been investigated for their potential to modulate various biological targets. Research on analogous structures has shown utility in programs targeting inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-2) , renin , and receptor tyrosine kinases (RTKs) such as c-Met . The structure of this compound suggests it may act by competing with ATP for binding in the catalytic domain of kinase targets. This product is intended for use in laboratory research only and is not approved for use in humans or animals. Researchers are responsible for verifying the identity, purity, and stability of the compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-pyridin-4-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c11-8-7(9(12)16)5-14-10(15-8)6-1-3-13-4-2-6/h1-5H,(H2,12,16)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZFIGHTHZXPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C(=N2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Formation via Condensation and Cyclization

A common approach to synthesize pyrimidine derivatives involves the condensation of amidines with cyano-containing precursors or β-dicarbonyl compounds, followed by cyclization under controlled conditions.

  • For example, related pyrimidine carboxamides have been synthesized starting from 2-cyano-3-di(lower alkyl)aminoacrolein derivatives, which upon reaction with acetamidine hydrochloride in methanol and sodium methoxide, yield 4-amino-2-methylpyrimidine-5-carboxamide after reflux and crystallization steps. This method involves:

    • Cooling acetamidine hydrochloride in methanol.

    • Adding sodium methoxide solution to generate the amidine base.

    • Stirring with the cyanoacrylamide precursor at room temperature for 24 hours.

    • Heating to reflux for 1 hour.

    • Filtration and crystallization to isolate the product with melting point 265-267 °C.

This process highlights the importance of controlled temperature and stoichiometry to achieve the desired pyrimidine carboxamide structure.

Carboxamide Functional Group Formation

The carboxamide group at the 5-position of the pyrimidine ring can be introduced by:

  • Direct amidation of the corresponding carboxylic acid or ester precursor.

  • Conversion of nitrile intermediates to amides via hydrolysis under acidic or basic conditions.

  • Alternatively, the carboxamide may be formed during the cyclization step if the starting materials contain appropriate amide functionalities.

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of cyanoacrylamide intermediate Heating 2-cyano-3-di(lower alkyl)aminoacrolein in inert solvent at 30-80 °C Formation of key intermediate for cyclization
2 Cyclization with acetamidine hydrochloride Methanol solvent, sodium methoxide base, room temperature stirring 24 h, reflux 1 h Formation of 4-amino-2-methylpyrimidine-5-carboxamide
3 Cross-coupling to introduce pyridin-4-yl group Palladium catalyst, boronic acid derivative, base, inert atmosphere, 80-100 °C Formation of 4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide
4 Purification Filtration, crystallization, drying Isolation of pure target compound
  • Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are critical for maximizing yield and purity.

  • Use of green chemistry principles, such as avoiding toxic reagents (e.g., phosphorus oxychloride) and minimizing waste, is increasingly emphasized.

  • Continuous flow reactors and phase transfer catalysts can improve reaction efficiency and scalability.

  • Environmental impact is reduced by selecting milder reaction conditions and recyclable catalysts.

Parameter Typical Conditions/Values Notes
Cyclization temperature 20-80 °C Room temperature stirring followed by reflux
Reaction time (cyclization) 24 h stirring + 1 h reflux Ensures complete conversion
Catalyst for cross-coupling Palladium-based (e.g., Pd(PPh3)4) Requires inert atmosphere
Solvents Methanol, DMF, toluene Choice depends on step and solubility
Base Sodium methoxide, potassium carbonate Facilitates deprotonation and coupling
Purification Filtration, crystallization Yields crystalline product with high purity
  • The preparation of this compound is closely related to methods used for other pyrimidine carboxamides, with adaptations for the pyridinyl substituent.

  • The key challenge lies in the selective formation of the pyrimidine ring and the efficient coupling of the pyridine moiety without side reactions.

  • Literature reports emphasize the importance of controlling reaction atmosphere (nitrogen or argon) to prevent oxidation and catalyst deactivation.

  • The melting point and chromatographic behavior of intermediates and final products serve as quality indicators.

  • The use of phase transfer catalysts and green methylating agents has been demonstrated in related pyrimidine syntheses to improve environmental profiles.

Chemical Reactions Analysis

Condensation Reactions

Condensation methods are widely used for constructing pyrimidine cores. For example, ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can undergo cyclization with formamide or phenyl isocyanate under thermal conditions (110–160°C) to form fused pyrimidine derivatives . This approach highlights the importance of controlled heating to avoid decomposition.

Table 1: Comparison of Synthetic Routes

MethodKey StepsConditionsYield
CondensationHeating with formamide110–130°CModerate
CyclizationReaction with phenyl isocyanate120–160°CModerate

Coupling Reactions

Amide formation is critical for introducing the carboxamide group. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) are commonly used as coupling agents to link carboxylic acids with amines. For instance, activated carboxylic acids react with substituted amines to form amide bonds, as demonstrated in the synthesis of pyrimidine derivatives .

Hydrogenation and Substitution

Pyridine derivatives often require hydrogenation to introduce amino groups. For example, nitro-N-oxide intermediates are hydrogenated over platinum catalysts to generate aminopyridine moieties, which are then substituted to form the target compound .

Reactivity Analysis

The compound’s functional groups—amino, carboxamide, and pyridinyl—drive its chemical behavior.

Amidation/Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids. This reactivity is observed in analogous pyrimidine derivatives, where hydrolysis is a common pathway for structural modification .

Nucleophilic Substitution

Pyridine rings with electron-withdrawing groups (e.g., nitro) undergo nucleophilic substitution. For example, nitro groups in pyridine N-oxides can be reduced and substituted with cyanide or amines, as seen in the synthesis of pyridine derivatives .

Cyclization and Ring Expansion

Amino groups in pyrimidine cores participate in cyclization reactions. For instance, ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate reacts with formamide to form Schiff bases, which further cyclize to generate bicyclic structures .

Table 2: Functional Group Reactivity

Functional GroupReaction TypeConditionsOutcome
CarboxamideHydrolysisAcidic/BasicCarboxylic acid
AminoCyclizationThermalBicyclic structures
PyridinylSubstitutionRedoxModified pyridine derivatives

Amide Bond Formation

The carboxamide group is typically formed via coupling reactions. For example, activated carboxylic acids (e.g., using EDCI/HOBT) react with amines to generate amides. This step is critical in synthesizing derivatives with diverse biological activities .

Amination/Hydrogenation

Pyridine N-oxides are hydrogenated to introduce amino groups. Platinum catalysts (e.g., Pt/V on carbon) enable selective reduction, as demonstrated in the synthesis of 4-amino-2,6-dichloropyridine .

Substitution and Cyclization

Pyridine rings with leaving groups (e.g., nitro, chlorine) undergo nucleophilic substitution. For example, ortho-substitution of pyridine N-oxides with trimethylsilyl cyanide generates precursors for further functionalization .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide exhibits potential antitumor properties. A notable study highlighted its ability to inhibit the activity of the epidermal growth factor receptor (EGFR) in HCT-116 cells, leading to decreased cell proliferation. This inhibition is crucial as EGFR is often overexpressed in various cancers.

Case Study:
In vitro studies showed that the compound significantly reduced the viability of cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. It was found to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC50 values for COX-2 inhibition were comparable to standard anti-inflammatory drugs like celecoxib .

Data Table: COX-2 Inhibition Comparison

CompoundIC50 (μmol)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

This data indicates that the compound may serve as a viable alternative or adjunctive therapy in managing inflammatory conditions.

Protein Kinase Inhibition

The compound has been identified as a selective inhibitor of Protein Kinase B (PKB), which plays a critical role in cell survival and growth signaling pathways. Studies have reported that modifications to the compound can enhance its selectivity and potency against PKB, making it a candidate for cancer therapy due to its role in tumorigenesis .

Case Study:
In vivo experiments demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models, showcasing its therapeutic potential against cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyrimidine and pyridine rings have been shown to affect potency and selectivity against different biological targets.

Data Table: SAR Insights

Substituent PositionModificationEffect on Activity
C2Methyl group additionIncreased COX-2 inhibition
C5Halogen substitutionEnhanced PKB selectivity

These insights guide further research into analogs that may possess improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Based Carboxamides and Carboxylic Acids

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
  • Structure : Replaces the pyridin-4-yl group with an ethylthio (-S-CH2CH3) substituent and substitutes carboxamide with a carboxylic acid.
  • Reactivity: The ethylthio group introduces sulfur-based nucleophilicity, which may influence metabolic stability .
  • Molecular Weight : 255.3 g/mol (vs. ~290–300 g/mol for the target compound) .
4-Amino-7-hydroxy-2-piperidin-1-yl-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid (4-chloro-phenyl)-amide
  • Structure : Incorporates a piperidinyl substituent and a 4-chlorophenyl amide group. The dihydropyrido ring increases planarity and rigidity.
  • Key Differences :
    • Bioactivity : The 4-chlorophenyl amide may enhance target affinity in kinase inhibitors, while the hydroxy group could participate in hydrogen bonding .
  • Synthetic Complexity : Additional steps required for piperidinyl and chloro-phenyl substitutions .

Pyridine-Pyrimidine Hybrids with Varied Substituents

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives
  • Structure : Features dual substituted phenyl groups on the pyridine ring and a chloro substituent.
  • Key Differences :
    • Melting Points : 268–287°C (higher than typical carboxamides due to increased aromaticity and halogen presence) .
    • Synthetic Yield : 67–81% via multi-step condensation reactions, comparable to methods for the target compound .
  • Molecular Weight Range: 466–545 g/mol (bulkier than 4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide) .

Carboxamide Derivatives in Pharmacological Contexts

5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC)
  • Structure: Imidazole-based carboxamide with a triazeno group.
  • Key Differences: Pharmacokinetics: Plasma half-life of 35–36 min in humans and dogs, with 17–43% renal excretion. The imidazole ring may confer faster metabolism compared to pyrimidine analogs .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Key Functional Groups
This compound ~290–300 Pyridin-4-yl, carboxamide N/A Amide, amino, pyridine
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid 255.3 Ethylthio, carboxylic acid N/A Carboxylic acid, thioether
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 466–545 Chloro, substituted phenyls 268–287 Chlorine, aromatic rings
DIC 182.2 Triazeno, imidazole N/A Triazeno, carboxamide

Key Research Findings

  • Substituent Impact : Electron-withdrawing groups (e.g., chloro, nitro) on pyrimidine analogs increase melting points and may enhance target binding .
  • Bioavailability : Carboxamide groups generally improve membrane permeability compared to carboxylic acids, as seen in DIC’s moderate oral absorption .
  • Synthetic Feasibility : Multi-substituted pyridine-pyrimidine hybrids require optimized condensation protocols to achieve yields >70% .

Biological Activity

4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and its potential therapeutic applications.

The primary mechanism of action for this compound involves its role as an ATP-mimicking tyrosine kinase inhibitor . This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) , leading to the inhibition of downstream signaling pathways such as PI3K/Akt and MAPK , which are crucial for cell survival and proliferation.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various human tumor cell lines, including:

  • Colorectal carcinoma (HCT-116)
  • Hepatocellular carcinoma (HepG-2)
  • Breast cancer (MCF-7)
  • Non-small cell lung cancer (A549)

These effects are attributed to the compound's ability to induce apoptosis and cell cycle arrest, particularly at the G2/M phase, thereby preventing mitosis .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial and anti-inflammatory activities. It has been reported to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the compound's structure can significantly influence its biological activity. For instance:

  • The presence of specific substituents on the pyridine ring enhances its potency as a kinase inhibitor.
  • Variations in the carboxamide group can affect binding affinity and selectivity towards different kinases.

A notable finding is that certain analogues with optimized substituents exhibited a tenfold increase in inhibitory activity compared to their predecessors .

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayObserved EffectReference
CytotoxicityHCT-116Induces apoptosis
CytotoxicityHepG-2Cell cycle arrest (G2/M phase)
AntimicrobialVarious pathogensInhibition of growth
Anti-inflammatoryCOX enzymesReduced inflammation

Case Studies

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited EGFR activity in HCT-116 cells, leading to decreased cell viability and increased apoptosis markers.
  • In Vivo Models : In animal models, the compound displayed reduced tumor growth rates when administered in conjunction with standard chemotherapy agents, suggesting a synergistic effect that enhances overall therapeutic efficacy .

Q & A

Q. What are the recommended synthesis routes for 4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide?

Synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For pyrimidine-carboxamide derivatives, a common strategy involves coupling pyridinyl amines with activated carboxylic acid derivatives (e.g., using EDCI/HOBt for amide bond formation) . Catalytic methods, such as palladium-mediated cross-coupling, may enhance regioselectivity when introducing the pyridin-4-yl group . Purification typically involves recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures). For structural analogs like 4-Amino-5-methylpyrimidine, ammonia or alkylamines are used as nucleophiles under reflux conditions .

Method Yield Key Conditions Reference
Amide Coupling60-75%EDCI/HOBt, DMF, RT, 12h
Catalytic Cross-Coupling50-65%Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridin-4-yl vs. pyridin-2-yl) and amide proton shifts (δ 8.0-10.0 ppm) .
  • HRMS : To verify molecular formula (C₁₀H₁₀N₄O₂ requires m/z 218.0804) .
  • IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
    Contradictions in data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities; recrystallization or 2D NMR (COSY, HSQC) can resolve ambiguities .

Q. What safety precautions are essential during handling?

  • Storage : Keep in airtight containers at 2-8°C, away from ignition sources (autoignition temperature >200°C for similar pyrimidines) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/dermal exposure (LD₅₀ for analogs ranges 200-500 mg/kg in rodents) .
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with acetylcholinesterase (AChE)?

Molecular docking studies on pyrimidine-5-carboxamide derivatives reveal hydrogen bonding between the amide group and AChE’s catalytic triad (Ser200, His440) . The pyridinyl moiety may enhance π-π stacking with Trp84 in the active site. Kinetic assays (e.g., Ellman’s method) show mixed-type inhibition (Kᵢ ~10⁻⁷ M), suggesting dual binding to the catalytic site and peripheral anionic site .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP (~1.5) and aqueous solubility (LogS ~-3.5), indicating moderate bioavailability .
  • MD Simulations : Reveal stability in binding pockets over 100 ns trajectories, with RMSD <2.0 Å for AChE complexes .
  • Metabolite Prediction : CYP3A4-mediated oxidation of the pyridine ring is a potential clearance pathway .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols:

  • Use recombinant human AChE (vs. bovine sources) to avoid species-specific effects .
  • Validate via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Control for solvent effects (e.g., DMSO >1% can artifactually reduce activity) .

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